Ethyl 3-methylbenzoate

Gas Chromatography Quality Control Method Validation

Ethyl 3-methylbenzoate (CAS 120-33-2), also known as ethyl m-toluate, is a meta-substituted aromatic ester (C₁₀H₁₂O₂, MW 164.20 g/mol). It appears as a colorless to pale yellow liquid with a boiling point of 110 °C at 20 mmHg (234 °C at 760 mmHg), a density of 1.03 g/mL at 25 °C, and a refractive index of 1.5055–1.5075.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 120-33-2
Cat. No. B093142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylbenzoate
CAS120-33-2
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
InChIKeyWSJNYOVBJSOQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl 3-Methylbenzoate (CAS 120-33-2) for Research and Industrial Sourcing


Ethyl 3-methylbenzoate (CAS 120-33-2), also known as ethyl m-toluate, is a meta-substituted aromatic ester (C₁₀H₁₂O₂, MW 164.20 g/mol) [1]. It appears as a colorless to pale yellow liquid with a boiling point of 110 °C at 20 mmHg (234 °C at 760 mmHg), a density of 1.03 g/mL at 25 °C, and a refractive index of 1.5055–1.5075 [2]. Its logP (octanol/water partition coefficient) is estimated at 3.29, indicating moderate lipophilicity . This compound serves primarily as an organic synthetic intermediate, a fragrance and flavor ingredient, and an analytical reference standard [1][3].

Why Ethyl 3-Methylbenzoate Cannot Be Casually Interchanged with Ortho- or Para-Substituted Isomers


Compounds within the ethyl methylbenzoate family—namely the ortho (ethyl 2-methylbenzoate, CAS 87-24-1), meta (ethyl 3-methylbenzoate, CAS 120-33-2), and para (ethyl 4-methylbenzoate, CAS 94-08-6) isomers—are often grouped under broad catalog descriptors such as 'ethyl toluate' or 'methylbenzoic acid ethyl ester.' However, the position of the methyl substituent on the aromatic ring dictates quantifiable differences in physicochemical properties, chromatographic behavior, chemical reactivity, and safety profiles that preclude generic interchangeability . Substituting one isomer for another without verification can lead to failed analytical method validation, out-of-specification boiling point ranges during purification, unanticipated hydrolysis kinetics in synthetic pathways, and non-compliance with site-specific hazard classification requirements [1]. The evidence compiled below demonstrates exactly where and by how much the meta isomer differentiates from its closest analogs, enabling data-driven sourcing decisions.

Quantitative Differentiation Evidence for Ethyl 3-Methylbenzoate Relative to Closest Analogs


Boiling Point, Density, and Refractive Index Cross-Isomer Comparison Enables GC Column Selection and QC Identity Confirmation

Ethyl 3-methylbenzoate (meta) exhibits a boiling point of 234–235 °C at 760 mmHg, which is intermediate between the ortho isomer (227 °C) and the para isomer (235–236 °C) . Density at 25 °C is 1.030 g/mL for the meta compound, compared to 1.032–1.033 g/mL for the ortho and 1.025 g/mL for the para isomer [1]. Refractive index (n20/D) for the meta compound is 1.5055–1.5075, versus 1.507 for the ortho and 1.508 for the para isomer . These systematic differences, though small, are analytically actionable for identity confirmation and chromatographic method development.

Gas Chromatography Quality Control Method Validation

Kovats Retention Index on Methyl Silicone Capillary Column Distinguishes the Meta Isomer from Ortho and Para Analogs in Environmental and Flavor Analysis

On a standard HP-Ultra-1 methyl silicone capillary column, ethyl 3-methylbenzoate has a reported Kovats retention index (RI) of 1246 [1]. This value provides a reproducible chromatographic fingerprint for the meta isomer. Under equivalent conditions, systematic differences in RI are expected for the ortho and para isomers due to differential stationary-phase interactions, enabling unambiguous identification in complex matrices such as environmental samples or flavor formulations.

Chromatography Environmental Analysis Flavor Chemistry

Alkaline Hydrolysis Rate of the 3-Methyl Substituted Ester Is 0.71× the Rate of the Unsubstituted Parent Ester, Demonstrating Meta Substituent Reactivity Control

In a kinetic study of alkaline hydrolysis of substituted methyl benzoates in 70% v/v dioxane-water at 40 °C, the 3-methyl substituted ester (meta-methyl) exhibited a relative rate of 0.71 compared to the unsubstituted parent ester (rate = 1.0) [1]. In the same study, the 4-methyl (para) ester showed a relative rate of 0.51, and the 2-methyl (ortho) ester a relative rate of 0.14 [1]. Although the study was performed on methyl esters, the additivity of substituent effects was confirmed to also apply to ethyl, isopropyl, and t-butyl esters in the same publication, establishing the principle that the meta-methyl substitution exerts a consistent, moderate rate-retarding effect across ester alkyl groups [1]. This quantifies the steric and electronic influence of the 3-methyl group on ester reactivity.

Synthetic Chemistry Reaction Kinetics Process Development

GHS Hazard Classification Profile Differentiates Meta Isomer from Ortho and Para Isomers for Occupational Safety and Regulatory Filing

Ethyl 3-methylbenzoate (meta) carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) — all classified as Warning (GHS07) . In contrast, ethyl 2-methylbenzoate (ortho) carries H318 (causes serious eye damage), classified as Danger (GHS05) [1]. Ethyl 4-methylbenzoate (para) shares the triple-irritation profile H315-H319-H335 (Warning) similar to the meta isomer . Thus, the ortho isomer carries a demonstrably higher ocular hazard classification (H318, Danger) relative to both the meta and para isomers, which are classified under the lower-severity Warning category for reversible irritation.

Chemical Safety Regulatory Compliance Occupational Health

Regulatory Flavor and Fragrance Usage Classification: Meta Isomer Is Not Recommended for Fragrance or Flavor Use, Differentiating It from Para Isomer Applications

According to authoritative industry databases, ethyl 3-methylbenzoate (meta) carries a specific usage recommendation: 'not for fragrance use' and 'not for flavor use' [1]. This classification distinguishes it from ethyl 4-methylbenzoate (para), which is documented as being used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes . This regulatory usage divide means that the meta isomer is primarily suitable as a synthetic intermediate and research chemical, while the para isomer may be the preferred choice for direct consumer-product formulations requiring regulatory clearance.

Flavor Chemistry Fragrance Regulation Ingredient Compliance

Application Scenarios Where Ethyl 3-Methylbenzoate (CAS 120-33-2) Offers Verifiable Advantages


Chromatographic Method Development and Quality Control Requiring Isomer-Resolved Identity Confirmation

When developing GC or HPLC methods for isomer mixtures (e.g., in environmental monitoring or multi-component flavor analysis), ethyl 3-methylbenzoate provides a defined Kovats RI of 1246 on standard methyl silicone columns [1]. Combined with its distinct boiling point (234 °C at 760 mmHg), density (1.030 g/mL), and refractive index (1.5055–1.5075) that differ from the ortho and para isomers , the meta isomer serves as a reliable retention time marker and QC reference standard. Analytical laboratories selecting an ethyl methylbenzoate reference material for isomer-resolved method validation will benefit from the well-characterized physicochemical fingerprint unique to the meta isomer.

Synthetic Route Scouting Where Predictable Meta-Substituent Hydrolysis Kinetics Are Required

In multi-step organic syntheses involving ester hydrolysis or transesterification of benzoate intermediates, the 3-methyl substitution pattern offers a relative alkaline hydrolysis rate of 0.71 versus the parent ester — substantially faster than the ortho-methyl derivative (0.14) and measurably different from the para-methyl derivative (0.51) [1]. Process chemists targeting kinetic differentiation between ester groups (e.g., selective deprotection strategies) should specify the meta isomer when intermediate reactivity is desired, avoiding both the excessive steric retardation of the ortho isomer and the slower rate of the para isomer.

Occupational Safety-Conscious Procurement for Pilot-Plant and Kilogram-Scale Operations

For scale-up facilities evaluating ethyl methylbenzoate sourcing, the GHS hazard classification difference between isomers has direct operational implications. The meta isomer is classified as GHS07 Warning (H315-H319-H335: reversible skin, eye, and respiratory irritation) , whereas the ortho isomer carries GHS05 Danger (H318: irreversible eye damage) [2]. Selecting the meta isomer over the ortho analog can reduce the stringency of required engineering controls (e.g., eye-wash station proximity, ventilation design) and simplify regulatory SDS filings, directly impacting operational safety costs.

Flavor and Fragrance Ingredient Sourcing with Confirmed Regulatory Usage Status

Organizations developing flavor or fragrance formulations must verify usage status before procurement. Ethyl 3-methylbenzoate is explicitly categorized as 'not recommended for fragrance use' and 'not recommended for flavor use' by industry reference databases [3], while the para isomer (ethyl 4-methylbenzoate) is documented for direct use in food flavoring and cosmetic fragrance applications . For R&D programs requiring a regulatory-compliant flavor or fragrance ingredient, this distinction mandates selection of the para isomer. Conversely, for synthetic intermediate or research-only applications where flavor/fragrance regulatory clearance is irrelevant, the meta isomer remains a perfectly suitable and well-characterized choice.

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